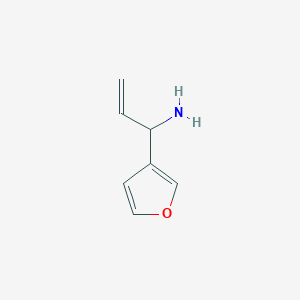
1-(Furan-3-YL)prop-2-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-YL)prop-2-EN-1-amine is an organic compound characterized by a furan ring attached to a prop-2-en-1-amine group The furan ring is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Furan-3-YL)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of furan derivatives with appropriate amine precursors under controlled conditions. For instance, the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with benzaldehyde derivatives can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-3-YL)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
1-(Furan-3-YL)prop-2-EN-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-YL)prop-2-EN-1-amine involves its interaction with molecular targets and pathways. The furan ring can participate in various chemical reactions, influencing biological activity. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Furanmethanamine: Similar structure but lacks the prop-2-en-1-amine group.
Furan-2-yl derivatives: These compounds have the furan ring but differ in the attached functional groups.
Uniqueness: 1-(Furan-3-YL)prop-2-EN-1-amine is unique due to the combination of the furan ring and the prop-2-en-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
1-(furan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2 |
Clé InChI |
VKPUMGSOMOKUFZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=COC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


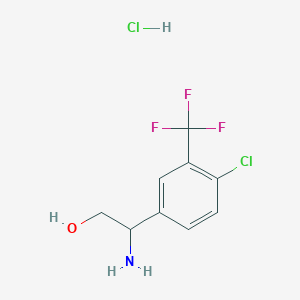
![(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B15237272.png)
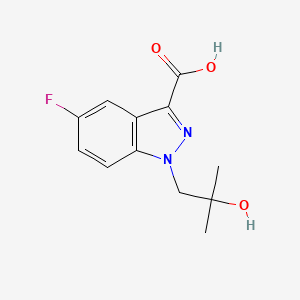
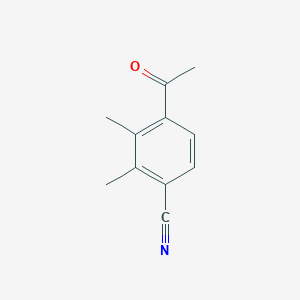
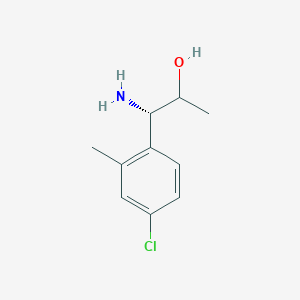
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
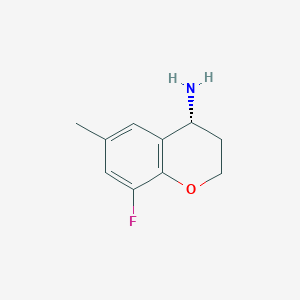
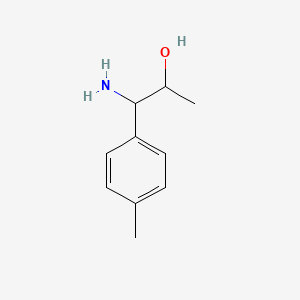
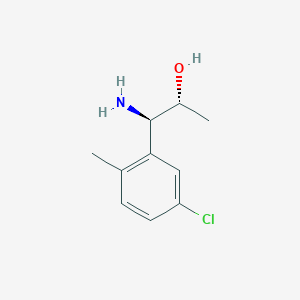
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)

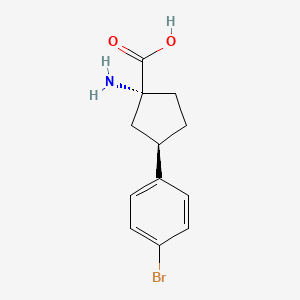
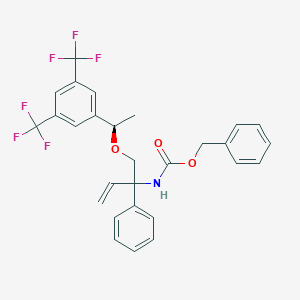
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
